molecular formula C8H12O3 B571046 3-Tert-butyl-4-hydroxyfuran-2(5H)-one CAS No. 114908-93-9

3-Tert-butyl-4-hydroxyfuran-2(5H)-one

Cat. No.: B571046
CAS No.: 114908-93-9
M. Wt: 156.181
InChI Key: FCQYJJRHGZWCNZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is an organic compound with a furan ring structure It is characterized by the presence of a tert-butyl group at the third position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with a suitable aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to yield the desired furan derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-tert-butyl-4-oxofuran-2(5H)-one.

    Reduction: Formation of 3-tert-butyl-4-hydroxytetrahydrofuran.

    Substitution: Formation of various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

3-Tert-butyl-4-hydroxyfuran-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in various chemical reactions, modulating the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-4-hydroxyfuran-3(5H)-one
  • 3-Tert-butyl-5-hydroxyfuran-2(4H)-one
  • 4-Tert-butyl-3-hydroxyfuran-2(5H)-one

Uniqueness

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is unique due to the specific positioning of the tert-butyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQYJJRHGZWCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(COC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716382
Record name 3-tert-Butyl-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114908-93-9
Record name 3-tert-Butyl-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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